7-Methoxy-1-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-phenylnaphthalene: is an organic compound with the molecular formula C17H14O . It is a derivative of naphthalene, where a methoxy group is attached to the seventh position and a phenyl group is attached to the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which undergoes cyclization to form 7-methoxy-1-tetralone. Finally, dehydrogenation of 7-methoxy-1-tetralone yields this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process involves the same steps as the batch process but is carried out in a continuous manner, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-1-phenylnaphthalene is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, derivatives of this compound are studied for their potential therapeutic properties. They are investigated for their anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 7-Methoxy-1-phenylnaphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, in anticancer research, these compounds may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
- 1-Phenylnaphthalene
- 7-Methoxy-1-tetralone
- 1-Methoxynaphthalene
Comparison: Compared to 1-Phenylnaphthalene, 7-Methoxy-1-phenylnaphthalene has an additional methoxy group, which can influence its reactivity and interactions with other molecules. 7-Methoxy-1-tetralone is a precursor in the synthesis of this compound and shares similar structural features. 1-Methoxynaphthalene, on the other hand, lacks the phenyl group, making it less complex and potentially less versatile in certain applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
Properties
CAS No. |
27331-38-0 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
7-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI Key |
KOMPYRNICSLPKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.